7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid
Description
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-5-8-4-13-7-15(8)9(6-14)10(16)17/h4,7,9H,5-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCYZEZVBMBACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid typically involves multiple steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and diketones.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,5-a]pyrazine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structure allows for modifications that can enhance its biological activity against various targets.
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit key pathways involved in cancer progression, particularly the RAS/MAPK pathway, which is often dysregulated in human cancers. For instance, studies have shown that compounds similar to 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid can selectively inhibit ERK1/2 kinases, which are crucial in cell proliferation and survival .
Drug Development
The compound serves as a building block in the synthesis of more complex molecules aimed at treating diseases such as cancer and inflammatory conditions.
- Synthesis of Inhibitors : It has been utilized in synthesizing inhibitors targeting various kinases and enzymes involved in disease processes. The ability to modify the tert-butoxycarbonyl group enhances the solubility and stability of the resulting compounds .
Biological Studies
The biological implications of this compound extend to its use in pharmacological studies aimed at understanding drug interactions and mechanisms of action.
- Mechanism of Action Studies : The compound's interactions with biological targets are being studied to elucidate its mechanism of action. This includes assessing its binding affinity to specific receptors or enzymes involved in metabolic pathways .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted a series of compounds derived from this compound that exhibited potent anticancer activity. These compounds were tested against various cancer cell lines and showed promising results by inducing apoptosis through the inhibition of ERK signaling pathways .
Case Study 2: Kinase Inhibition
Another investigation focused on the synthesis of kinase inhibitors using this compound as a precursor. The study demonstrated that modifications to the imidazo-pyrazine structure enhanced selectivity and potency against specific kinases implicated in oncogenesis .
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc group can protect the amine during synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Structural Analogs with Varied Substitution Patterns
Key Observations :
- Substituent Position : The position of the carboxylic acid (C5 vs. C2) alters reactivity. For example, C5-COOH in the target compound may favor intramolecular hydrogen bonding, stabilizing the core structure .
- Boc Protection : The Boc group in the target compound and its analogs (e.g., ) improves solubility in organic solvents and prevents undesired side reactions during peptide synthesis.
Comparisons :
Yield and Purity :
- The target compound’s moderate yield (53%) contrasts with higher yields (≥85%) for halogenated analogs (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7-carboxylate) .
Biological Activity
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid (commonly referred to as Boc-THIP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 267.28 g/mol
- CAS Number : 1160248-16-7
- Appearance : White to off-white solid
- Purity : Typically >95% in commercial preparations
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 267.28 g/mol |
| CAS Number | 1160248-16-7 |
| Appearance | White to off-white solid |
| Purity | >95% |
Boc-THIP is known to interact with various biological targets, particularly in the central nervous system. Its primary mechanism is believed to involve modulation of the GABA receptor, which plays a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic and anticonvulsant effects.
Pharmacological Studies
- Anticonvulsant Activity : Research has demonstrated that Boc-THIP exhibits anticonvulsant properties in animal models. In a study by [source], it was shown to significantly reduce seizure frequency and duration.
- Anxiolytic Effects : Another study highlighted its potential as an anxiolytic agent. Mice treated with Boc-THIP displayed reduced anxiety-like behavior in elevated plus-maze tests compared to controls [source].
- Neuroprotective Effects : Boc-THIP has also been investigated for its neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies indicated that it could mitigate cell death in neuronal cultures exposed to oxidative agents [source].
Case Studies
Several case studies have documented the effects of Boc-THIP in various experimental settings:
- Study on Seizure Models : In a controlled experiment involving induced seizures in rodents, Boc-THIP administration resulted in a marked decrease in seizure severity and an increase in survival rates [source].
- Behavioral Assessment : In behavioral assays assessing anxiety and depression-like symptoms, Boc-THIP-treated groups exhibited significant improvements compared to untreated groups, suggesting its potential therapeutic role [source].
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization and subsequent deprotection. For example, trifluoroacetic acid (TFA) is used to remove the Boc group under anhydrous conditions in dichloromethane (DCM), as demonstrated in the synthesis of structurally related imidazo[1,5-a]pyrazine derivatives . Cyclization steps often employ acetic acid or sodium acetate as catalysts, with careful control of reaction temperature (e.g., 80°C) to minimize side reactions .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign signals by comparing with analogous compounds (e.g., dihydroimidazo[1,5-a]pyrazine derivatives). For example, aromatic protons in similar structures appear between δ 7.0–8.5 ppm, while tert-butyl groups resonate at δ 1.2–1.5 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and Boc group vibrations at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₉N₃O₄: 294.14) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Refer to hazard codes H300 (fatal if swallowed) and H315/H319 (skin/eye irritation). Always use:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile reagents like TFA .
- Storage : Keep in a cold, dry environment (< -20°C) under inert gas (N₂/Ar) to prevent decomposition .
Advanced Research Questions
Q. How can Boc deprotection be optimized to minimize side reactions (e.g., racemization or ester hydrolysis)?
- Methodological Answer :
- TFA Concentration : Use 20–50% TFA in DCM for controlled deprotection. Prolonged exposure (>2 hours) may degrade acid-sensitive functional groups .
- Alternative Deprotection Agents : Consider HCl/dioxane for milder conditions, especially if the molecule contains labile substituents .
- Monitoring : Track reaction progress via TLC or LC-MS to terminate the reaction at >95% completion .
Q. How to troubleshoot low yields (<30%) in cyclization steps during synthesis?
- Methodological Answer :
- Temperature Optimization : Excessive heat (>80°C) can promote by-products; use reflux with precise temperature control .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) to accelerate cyclization.
- Purification : Employ gradient column chromatography (e.g., hexane/EtOAc) or recrystallization (DCM/hexane) to isolate the product .
Q. How to resolve overlapping signals in 1H NMR spectra for structural confirmation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC to correlate 1H and 13C signals, or NOESY to identify spatial proximity of protons in the imidazo-pyrazine ring .
- Solvent Selection : Deuterated DMSO or CDCl₃ may improve signal resolution compared to D₂O.
- Dynamic Exchange : For broad peaks (e.g., NH or OH protons), add D₂O to suppress exchange broadening .
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary widely (e.g., 27% vs. 95%)?
- Methodological Answer : Discrepancies arise from:
- Reagent Purity : Impurities in starting materials (e.g., <95% purity) reduce efficiency. Always verify supplier certificates .
- Scale Effects : Small-scale reactions (e.g., <1 mmol) often have lower yields due to handling losses. Optimize at 5–10 mmol scale .
- By-Product Formation : For example, over-hydrolysis of esters in acidic conditions can generate carboxylic acid impurities, requiring rigorous pH control during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
